![molecular formula C19H22O10 B12463698 6-(4-Hydroxy-2-methyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4-methoxypyran-2-one](/img/structure/B12463698.png)
6-(4-Hydroxy-2-methyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4-methoxypyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aloenin is a naturally occurring compound found in various species of the Aloe plant, particularly Aloe arborescens. It is a phenolic compound known for its anti-inflammatory and antihistaminic properties. Aloenin is chemically identified as 4-methoxy-6-(2’-β-D-glucopyranosyl-4’-hydroxy-6’-methylphenyl)-2-pyrone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aloenin can be extracted from Aloe arborescens leaves using various chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly employed for its quantitative determination. The extraction process involves the use of solvents such as methanol and acetonitrile, followed by purification steps to isolate aloenin .
Industrial Production Methods
Industrial production of aloenin involves large-scale extraction from Aloe arborescens leaves. The leaves are harvested, cleaned, and processed to extract the juice, which is then subjected to chromatographic separation to isolate aloenin. The purified compound is then dried and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions
Aloenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Aloenin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of aloenin can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving aloenin typically use reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of aloenin with enhanced or modified biological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
Aloenin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Aloenin inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antihistaminic: It blocks histamine receptors, preventing histamine-induced allergic reactions.
Antioxidant: Aloenin scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Comparison with Similar Compounds
Aloenin is often compared with other phenolic compounds found in Aloe species, such as aloin and aloe-emodin. While all these compounds share similar anti-inflammatory and antioxidant properties, aloenin is unique due to its specific molecular structure and higher stability in various biological systems .
Similar Compounds
Aloin: Known for its laxative properties and found in Aloe vera.
Aloe-emodin: Exhibits strong anti-inflammatory and anticancer activities.
Aloesin: Used in skin care products for its skin-lightening properties
Aloenin stands out due to its unique combination of anti-inflammatory, antihistaminic, and antioxidant properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-[4-hydroxy-2-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-methoxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O10/c1-8-3-9(21)4-11(15(8)12-5-10(26-2)6-14(22)27-12)28-19-18(25)17(24)16(23)13(7-20)29-19/h3-6,13,16-21,23-25H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJNVVJUICKJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
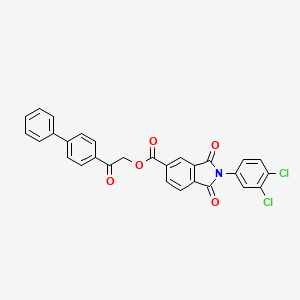
![N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide](/img/structure/B12463639.png)
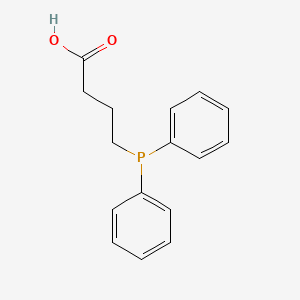
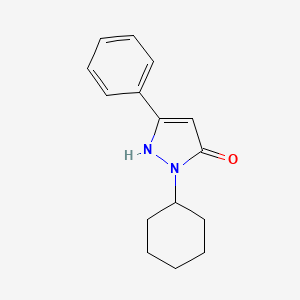
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B12463654.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide](/img/structure/B12463662.png)
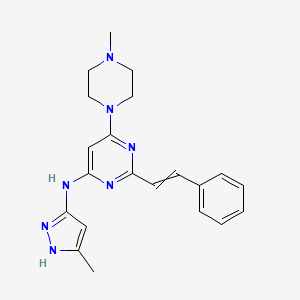
![1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one](/img/structure/B12463674.png)
![3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463681.png)
![2-Methylpropyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12463688.png)
![4-Chloro-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B12463692.png)
![N''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'''-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B12463696.png)
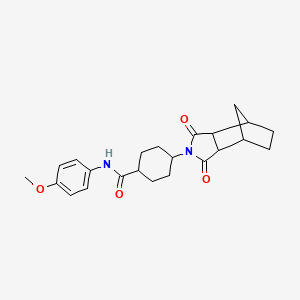
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B12463704.png)
